molecular formula C18H16ClN3O4 B2983693 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide CAS No. 896300-57-5

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

Katalognummer: B2983693
CAS-Nummer: 896300-57-5
Molekulargewicht: 373.79
InChI-Schlüssel: MAAJPYISMAFHEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-chlorophenyl group at the 1-position and a 2-methyl-3-nitrobenzamide moiety at the 3-position. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and receptor binding .

Eigenschaften

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-11-15(3-2-4-16(11)22(25)26)18(24)20-13-9-17(23)21(10-13)14-7-5-12(19)6-8-14/h2-8,13H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAJPYISMAFHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

Compounds with similar structures have been found to interact with their targets, causing significant changes in the target’s function. This interaction often results in the inhibition or activation of the target, leading to a cascade of biochemical reactions that can alter the physiological state of the organism.

Biologische Aktivität

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including its pharmacological effects and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15_{15}H15_{15}ClN2_{2}O3_{3} and a molecular weight of 304.74 g/mol. It features a pyrrolidine ring with a chlorophenyl substituent and a nitrobenzamide moiety. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by the introduction of the chlorophenyl and nitrobenzamide groups. Detailed synthetic routes can be found in the literature, showcasing various methodologies for achieving high yields and purity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . These findings suggest that the compound may be effective in treating bacterial infections.

Antidiabetic Potential

In vitro studies have demonstrated that related compounds possess antidiabetic properties, particularly as inhibitors of α-glucosidase and α-amylase enzymes. For example, certain benzamide derivatives have shown IC50_{50} values indicating potent inhibitory effects against these enzymes, suggesting potential therapeutic applications in diabetes management .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for anti-inflammatory activity. Inhibition of inflammatory pathways has been documented, which may be attributed to the compound's ability to modulate cytokine release and reduce oxidative stress .

The biological activities of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase, leading to reduced glucose absorption.
  • Receptor Interaction : Binding studies have shown interactions with various receptors, potentially influencing signaling pathways associated with inflammation and cell proliferation.
  • Antioxidant Properties : The presence of nitro groups may contribute to antioxidant activity, helping to mitigate oxidative damage in cells.

Case Studies

Several case studies have investigated the pharmacological properties of related compounds:

  • Study on Antimicrobial Activity : A study highlighted the effectiveness of chlorophenyl-substituted benzamides against multiple bacterial strains, showing a clear correlation between structural modifications and antibacterial potency .
  • Antidiabetic Research : Another study focused on the structure-activity relationship (SAR) of nitrobenzamide derivatives, revealing that specific substitutions significantly enhance enzyme inhibitory activity .

Data Summary

Biological ActivityTargetResult
AntibacterialSalmonella typhiModerate to strong activity
AntimicrobialBacillus subtilisModerate activity
Antidiabeticα-glucosidaseIC50_{50} = 10.75 ± 0.52 μM
Anti-inflammatoryCytokine releaseSignificant reduction

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including tetrazole derivatives, thiourea-based compounds, and nitrosoanilines. Below is a detailed comparison based on substituents, synthesis, and biological activity (where available):

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Pyrrolidinone 1-(4-Chlorophenyl), 3-(2-methyl-3-nitrobenzamide) Not explicitly reported in evidence
1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) Tetrazole 4-Chlorophenyl, furan-2-ylmethyl Antimicrobial activity; crystallizes in P21/c space group
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b) Thiourea 4-Chlorophenyl, furan-2-ylmethyl Structural diversity; crystallizes in P21 space group
N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c) Nitrosoaniline 4-Chlorophenyl, nitroso, butyl Synthesized in 89% yield; mp 142–144°C
N3-(4-Chlorophenyl)-4-nitrosobenzene-1,3-diamine (2j) Nitrosoaniline 4-Chlorophenyl, nitroso Synthesized in 81% yield; mp 158–160°C
USP Sibutramine Related Compound C Cyclobutyl-amine 4-Chlorophenylcyclobutyl, pentyl Pharmacopeial reference standard

Key Observations :

Structural Diversity: The target compound’s pyrrolidinone core distinguishes it from tetrazole (8a) and thiourea (8b) derivatives, which exhibit different electronic and steric profiles. The pyrrolidinone ring may confer conformational rigidity compared to the planar tetrazole or flexible thiourea . Nitrosoanilines (e.g., 2c, 2j) share the 4-chlorophenyl group but feature nitroso (-NO) and amine functionalities, which are absent in the target compound. These compounds demonstrate moderate yields (81–89%) and distinct melting points, suggesting divergent physicochemical properties .

Synthetic Pathways :

  • The tetrazole and thiourea derivatives (8a, 8b) were synthesized via nucleophilic substitution and characterized by X-ray diffraction, highlighting the importance of crystallography in confirming substituent orientation . In contrast, nitrosoanilines (2c, 2j) were synthesized via selective aromatic substitution, with HRMS and NMR validating their structures .

The nitro group in the target compound could similarly modulate bioactivity through redox interactions.

Pharmacopeial Relevance: USP Sibutramine-related compounds (e.g., Compound C) highlight the regulatory significance of 4-chlorophenyl derivatives in drug quality control, though their amine-based structures differ markedly from the target’s amide-pyrrolidinone system .

Q & A

Q. Advanced Research Focus

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction endpoints.
  • Design of Experiments (DoE): Optimize parameters (temperature, catalyst loading) via response surface methodology. achieved 85% reproducibility by standardizing amine coupling steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.